molecular formula C11H19N9 B5091311 N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine

N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine

Cat. No. B5091311
M. Wt: 277.33 g/mol
InChI Key: ORPZTHIWSFIUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as ABAH, is a compound that has gained significant interest in scientific research due to its unique properties. ABAH is a small molecule that is synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant genes. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in many diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake, which could be beneficial in the treatment of diabetes. In addition, this compound has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine in lab experiments is its high solubility in water, which makes it easy to prepare solutions for experiments. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a compound that has gained significant interest in scientific research due to its unique properties. Its synthesis method involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This compound has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including its potential use in the treatment of neurodegenerative diseases and IBD.

Synthesis Methods

The synthesis of N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine involves the reaction of cyanoguanidine with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of a catalyst. This process results in the formation of a white crystalline powder that is highly soluble in water. The purity of the synthesized this compound can be determined through various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, this compound has been shown to have a positive effect on neuronal growth and regeneration.

properties

IUPAC Name

1-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N9/c1-6(2)15-9-17-10(16-7(3)4)19-11(18-9)20(5-12)8(13)14/h6-7H,1-4H3,(H3,13,14)(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPZTHIWSFIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(C#N)C(=N)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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